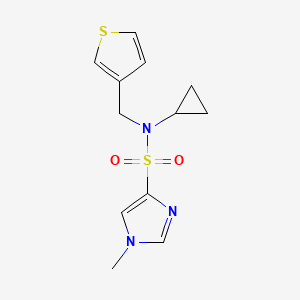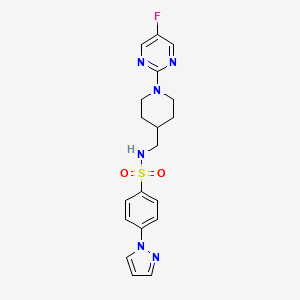![molecular formula C17H19N3O2 B2820237 2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097894-89-6](/img/structure/B2820237.png)
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a 2-methyl group and an oxy group linked to a pyrrolidine ring bearing a 2-methylbenzoyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the 2-Methylbenzoyl Group: This step involves the acylation of the pyrrolidine ring using 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Coupling of the Pyrrolidine and Pyrimidine Rings: The final step involves the coupling of the pyrrolidine and pyrimidine rings through an ether linkage, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
作用机制
The mechanism of action of 2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the presence of both the pyrimidine and pyrrolidine rings, which confer specific chemical and biological properties. The combination of these rings with the 2-methylbenzoyl group enhances its potential for diverse applications in scientific research.
属性
IUPAC Name |
(2-methylphenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-3-4-6-15(12)17(21)20-10-8-14(11-20)22-16-7-9-18-13(2)19-16/h3-7,9,14H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBJDWJCXMIGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
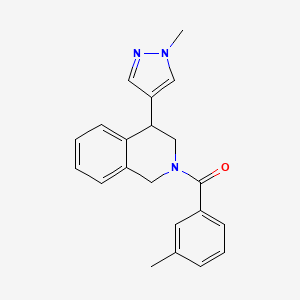
![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)
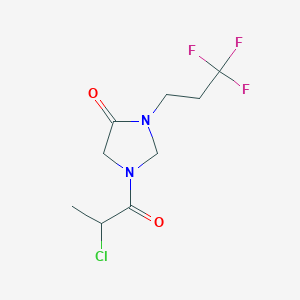
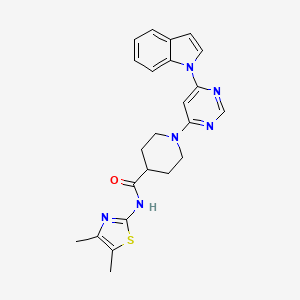
![2-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2820162.png)
![2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine](/img/structure/B2820163.png)
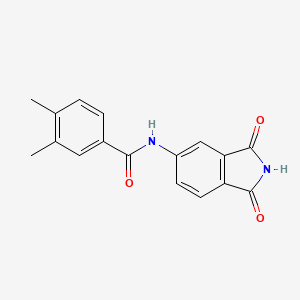
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)
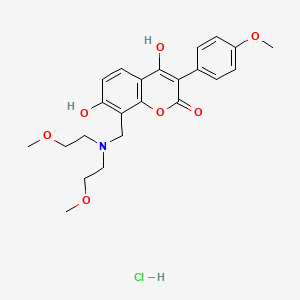
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2820168.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2820170.png)
